5-{[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-{[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents can lead to the formation of the oxadiazole ring.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the triazole derivative with a suitable thiol under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-{[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole depends on its specific application. For instance:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of certain kinases or the activation of pro-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- **3-(2-methylphenyl)-5-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole
- **3-(2-methylphenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole
Uniqueness
5-{[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both the oxadiazole and triazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-8-6-7-11-16(13)18-20-17(25-23-18)12-26-19-22-21-14(2)24(19)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOVZZWKCNHTGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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